![molecular formula C8H8BN3O2 B13140242 (2-Aminoquinazolin-7-yl)boronicacid](/img/structure/B13140242.png)
(2-Aminoquinazolin-7-yl)boronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminoquinazolin-7-yl)boronic acid is an organoboron compound that features a quinazoline ring substituted with an amino group at the 2-position and a boronic acid group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoquinazolin-7-yl)boronic acid typically involves the borylation of quinazoline derivatives. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with aryl halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it a convenient method for synthesizing boronic acids.
Industrial Production Methods
Industrial production of (2-Aminoquinazolin-7-yl)boronic acid may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and other scalable technologies can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoquinazolin-7-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted quinazoline derivatives .
Scientific Research Applications
Synthesis and Structural Modifications
The synthesis of (2-Aminoquinazolin-7-yl)boronic acid often involves the transformation of readily available precursors through methods such as the Suzuki-Miyaura coupling reaction. This compound can be synthesized by replacing bromine in 2-aminoquinazoline with boron pinacolate, leading to derivatives that exhibit enhanced biological properties .
Key Synthetic Pathways:
- Copper-Catalyzed Synthesis : A mild method for synthesizing 2-aminoquinazolines from 2-formylphenylboronic acids and guanidines has been developed, facilitating the creation of diverse derivatives .
- Structure-Activity Relationship Studies : Modifications around the aminoquinazolinone core have been explored to improve potency and solubility, indicating the importance of structural variations in enhancing biological activity .
Biological Activities
(2-Aminoquinazolin-7-yl)boronic acid exhibits a range of biological activities, making it a promising candidate for pharmaceutical applications.
Antimicrobial Activity
Research has highlighted the antimicrobial efficacy of various derivatives against pathogens such as Staphylococcus aureus. The structure-activity relationship studies indicate that specific modifications can enhance their inhibitory effects on bacterial growth .
Cancer Treatment
Boronic acids, including (2-Aminoquinazolin-7-yl)boronic acid, have shown potential in cancer treatment through their role as proteasome inhibitors. Bortezomib, a well-known boronic acid derivative, is used in multiple myeloma treatment due to its mechanism of action that disrupts protein degradation pathways . The reactivity of boron-containing compounds in targeting cancer cells is a significant area of interest .
Inhibition of Enzymes
The compound has been studied for its ability to inhibit various hydrolytic enzymes, making it relevant in drug development for conditions like amyotrophic lateral sclerosis (ALS) and other diseases where enzyme inhibition is beneficial .
Drug Delivery Systems
Boronic acids are also utilized in drug delivery systems due to their ability to form reversible covalent bonds with diols, which can be exploited for controlled release mechanisms. This property is particularly useful in designing targeted therapies that require precise delivery to specific tissues or cells .
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of (2-Aminoquinazolin-7-yl)boronic acid:
Mechanism of Action
The mechanism of action of (2-Aminoquinazolin-7-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications . The quinazoline ring can interact with various receptors and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Quinazoline derivatives
- Arylboronic acids
Uniqueness
(2-Aminoquinazolin-7-yl)boronic acid is unique due to the combination of the quinazoline ring and the boronic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both synthetic and medicinal chemistry .
Biological Activity
(2-Aminoquinazolin-7-yl)boronic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and applications in various therapeutic areas.
1. Overview of Biological Activity
(2-Aminoquinazolin-7-yl)boronic acid has been studied for its potential as an antimycobacterial agent against Mycobacterium tuberculosis (Mtb) and as a modulator of virulence factors in Pseudomonas aeruginosa. Its mechanism of action involves unique interactions with biological targets that can lead to significant therapeutic effects.
2. Antimycobacterial Activity
Research indicates that (2-Aminoquinazolin-7-yl)boronic acid derivatives exhibit promising activity against Mtb. The compound was tested in various media conditions to evaluate its minimum inhibitory concentration (MIC).
Table 1: Antimycobacterial Activity of (2-Aminoquinazolin-7-yl)boronic Acid
Strain | Media Type | MIC (mg/L) | Rifampin (mg/L) | Isoniazid (mg/L) |
---|---|---|---|---|
Erdman | 7H9 + glycerol + ADC + Tween 80 | 1 | 0.03 | 0.016 |
H37Rv | 7H9 + glycerol + ADC + Tween 80 | 0.5 | 0.016 | 0.016 |
Erdman | 7H12 + casitone + palmitic acid + BSA + catalase + Tween 80 | >16 | <0.008 | 0.016 |
H37Rv | 7H12 + casitone + palmitic acid + BSA + catalase + Tween 80 | >16 | <0.008 | 0.016 |
The above table illustrates the varying effectiveness of the compound under different growth conditions, highlighting its potential as a therapeutic agent against tuberculosis .
3. Mechanistic Studies
Mechanistic studies have shown that the compound's activity is dependent on specific metabolic pathways within Mtb. For instance, it was observed that the compound kills Mtb in vitro via a glycerol-dependent mechanism, suggesting that variations in carbon source availability can influence drug efficacy .
4. Anti-Virulence Activity Against Pseudomonas aeruginosa
In addition to its antimycobacterial properties, (2-Aminoquinazolin-7-yl)boronic acid has been explored for its ability to modulate virulence factors in Pseudomonas aeruginosa, particularly in cystic fibrosis patients where biofilm formation complicates treatment.
Case Study: Modulation of Virulence Factors
Recent studies demonstrated that derivatives of this compound could significantly reduce biofilm formation and the production of virulence factors such as pyocyanin and pyoverdine at sub-inhibitory concentrations . This anti-virulence strategy represents a novel approach to treating infections without directly inhibiting bacterial growth, potentially reducing antibiotic resistance development.
5. Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the boronic acid group and the quinazoline core can enhance biological activity. For instance, specific substituents at the N3 position have been shown to improve interaction with biological targets, leading to increased potency against both Mtb and Pseudomonas aeruginosa .
Table 2: Summary of SAR Findings
Modification | Effect on Activity |
---|---|
N3 Substituents | Enhanced binding affinity |
Boronic Acid Group | Critical for maintaining biological activity |
Position Variations | Influence on solubility and potency |
Properties
Molecular Formula |
C8H8BN3O2 |
---|---|
Molecular Weight |
188.98 g/mol |
IUPAC Name |
(2-aminoquinazolin-7-yl)boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c10-8-11-4-5-1-2-6(9(13)14)3-7(5)12-8/h1-4,13-14H,(H2,10,11,12) |
InChI Key |
SLOVBMZTDCGNEU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=NC(=NC=C2C=C1)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.